molecular formula C5H5BrS B1268036 3-(Bromomethyl)thiophene CAS No. 34846-44-1

3-(Bromomethyl)thiophene

Cat. No. B1268036
CAS RN: 34846-44-1
M. Wt: 177.06 g/mol
InChI Key: KBWHYRUAHXHHFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Bromomethyl)thiophene derivatives can involve multiple strategies, including palladium-catalyzed cross-coupling reactions and bromocyclization of alkynes. For instance, poly[3-hexyl-4-(6-bromohexyl)thiophene] has been synthesized as a key intermediate for producing self-plastifying multifunctional polythiophenes, showcasing the importance of bromomethylthiophene derivatives in polymer chemistry (Costa-Bizzarri et al., 2004). Additionally, regioselective synthesis approaches have led to the creation of 2-(bromomethyl)-5-aryl-thiophene derivatives, highlighting the adaptability of 3-(Bromomethyl)thiophene in synthesizing targeted pharmaceutical compounds (Rizwan et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)thiophene derivatives has been extensively studied using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. For instance, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was characterized to confirm its structure, providing insight into the spatial arrangement and electronic properties of such molecules (Balakit et al., 2017).

Chemical Reactions and Properties

3-(Bromomethyl)thiophene undergoes various chemical reactions, including palladium-catalyzed coupling, nucleophilic substitution, and bromocyclization, to yield a plethora of functionalized organic compounds. These reactions underscore the chemical versatility and reactivity of the bromomethyl group when attached to a thiophene ring, facilitating the synthesis of complex molecules with potential pharmaceutical applications and materials science (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of 3-(Bromomethyl)thiophene derivatives, such as solubility, thermal stability, and molecular weight, are crucial for their application in materials science and pharmaceutical synthesis. These properties are influenced by the nature of the substituents on the thiophene ring and the molecular structure of the derivatives. For example, polymers derived from 3-(Bromomethyl)thiophene exhibit unique solubility and thermal properties, making them suitable for specific applications in electronics and materials science (Pomerantz & Liu, 1999).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Regioregular Polythiophenes

    • Since the advent of the concept of regioregular polythiophenes and an understanding of their useful properties and their utilization in various potential applications, a number of research groups have put their efforts to synthesize novel thiophene-based monomers, and their subsequent polymerization to afford homopolymers as well as copolymers with some acceptor monomeric units .
  • Electronic and Optoelectronic Applications

    • Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
    • They have been used in the design and synthesis of novel materials for optical and electronic devices using organometallic polycondensation strategies .
    • Nickel- and palladium-based protocols are the main focus of this account. Among them nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
  • Synthesis of Functionalized Carbazoles

    • The bromo compounds substrate scope and product limitations of the domino reaction were further explored with 3-bromomethylthiophene .
    • Highly substituted carbazole scaffolds were synthesized via Lewis acid mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization and cascade domino reactions, metal-catalyzed, iodine catalyzed reactions and multi-component reactions .
  • Pharmaceutical Applications

    • 3-(Bromomethyl)thiophene is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus and rhinovirus .
    • It is also used in the synthesis of oral α7 nicotinic receptor agonists .
  • Organic Semiconductors

    • Thiophene-based conjugated polymers are irreplaceable in the field of organic semiconductors due to their exceptional optical and conductive properties .
    • They have been used in the design and synthesis of novel materials for electronic applications .
    • Nickel- and palladium-based protocols are the main focus for the synthesis of functionalized regioregular polythiophenes exhibiting properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Synthesis of Isoindigo System

    • 3-Bromothieno[3,2-b]thiophene, synthesized from thieno[3,2-b]thiophene, has been used in the synthesis of the ilTT monomer, a first example of a conjugated six fused ring isoindigo system .
  • Inhibitors of Various Viruses

    • 3-(Bromomethyl)thiophene is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .
  • Synthesis of Oral α7 Nicotinic Receptor Agonists

    • 3-(Bromomethyl)thiophene is also used in the synthesis of oral α7 nicotinic receptor agonists .

Safety And Hazards

3-(Bromomethyl)thiophene is classified as a combustible solid . It has a WGK of 3, indicating that it poses a high hazard to water . The flash point is not applicable . Users should avoid breathing its mist, gas, or vapors and avoid contact with skin and eyes .

Future Directions

Thiophene-based compounds, including 3-(Bromomethyl)thiophene, have been attracting great interest in both industry and academia due to their exceptional optical and conductive properties . They hold an irreplaceable position among the continuously growing plethora of conjugated polymers . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWHYRUAHXHHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188399
Record name 3-(Bromomethyl)thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)thiophene

CAS RN

34846-44-1
Record name 3-(Bromomethyl)thiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)thiophene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)thiophene
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Record name 3-(bromomethyl)thiophene
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Record name 3-(BROMOMETHYL)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
SP Williams - 1996 - search.proquest.com
We are currently engaged in the preparation of new materials for use in the development of polymer-based molecular electronic devices. We have seen how a regioselective …
Number of citations: 0 search.proquest.com
D Výprachtický, V Cimrová… - Macromolecular …, 2008 - Wiley Online Library
Tailored monomers based on the activated esters of 2,5‐dibromo‐benzoic and 2,5‐dibromobenzene‐1‐sulfonic acids or 3‐substituted 2,5‐dibromothiophene suitable for the Suzuki, …
Number of citations: 4 onlinelibrary.wiley.com
MR Bryce, AD Chissel, J Gopal, P Kathirgamanathan… - Synthetic metals, 1991 - Elsevier
Electroactive polymeric materials derived from fl-substituted pyrroles or thiophenes not only may possess good thermal and chemical stability but also may be appropriately …
Number of citations: 77 www.sciencedirect.com
PC Ewbank, RS Loewe, L Zhai, J Reddinger, G Sauvé… - Tetrahedron, 2004 - Elsevier
Regioregular polythiophenes with pendant carboxylic acid functionality, poly(thiophene-3-propionic acid) (PTPA, ) and poly(thiophene-3-octanoic acid) (PTOA, ), were prepared as …
Number of citations: 73 www.sciencedirect.com
LM Burke, Jr, IM Khan - Macromolecular Chemistry and Physics, 2000 - Wiley Online Library
The macromonomer, 3‐(2,5,8,11,14,17,20,23‐octaoxyhexadodecyl)thiophene, abbreviated as (3‐OHDT), was synthesized. The macromonomer has a glass transition temperature of –…
Number of citations: 4 onlinelibrary.wiley.com
JA Charonnat, JM Muchowski… - Journal of Heterocyclic …, 1983 - Wiley Online Library
The displacement reaction between sodium thiophene‐3‐thiolate and methyl 3‐(bromomethyl)thiophene‐2‐carboxylate (5) gave the expected thioether 7a. Basic hydrolysis afforded …
Number of citations: 6 onlinelibrary.wiley.com
K Dittmer - Journal of the American Chemical Society, 1949 - ACS Publications
That/3-2-thienylalanine is an antagonist of phenylalanine has been demonstrated by du Vig-neaud and co-workers. 3 This inhibitory physiological action is brought about by the …
Number of citations: 33 pubs.acs.org
T Andryszewski, W Czerwinski… - … Chemistry and Physics, 2016 - Wiley Online Library
Synthesis and characterization of π‐conjugated homo‐ and co‐oligomers based on thiophene substituted in position 3 by pentyl (3PT) and naphthylvinyl (NVT) side groups are …
Number of citations: 1 onlinelibrary.wiley.com
Q Yan, W Cui, J Li, G Xu, X Song, J Lv… - Organic Chemistry …, 2022 - pubs.rsc.org
An efficient visible-light promoted riboflavin-catalyzed direct benzylation of substituted quinoxalin-2(1H)-ones for the synthesis of various C3-benzylated quinoxalin-2(1H)-one …
Number of citations: 17 pubs.rsc.org
O Turkarslan, A Erden, E Sahin… - … Science, Part A, 2006 - Taylor & Francis
… To obtain 3‐bromomethyl thiophene, 3‐methyl thiophene (10 mL, 0.100 mol), NBS (18 g, … 5.13 g (0.028 mol) of 3‐bromomethyl‐thiophene were obtained. The product was immediately …
Number of citations: 9 www.tandfonline.com

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